Acridine, 3,6-diamino-4,5-diiodo-
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Overview
Description
Acridine, 3,6-diamino-4,5-diiodo- is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives have been extensively studied due to their wide range of biological activities, including antibacterial, antiprotozoal, and anticancer properties .
Preparation Methods
The synthesis of acridine derivatives typically involves the Bernthsen synthesis method, which uses benzene-1,3-diamine and formic acid in the presence of zinc chloride or hydrochloric acid as a catalyst . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Acridine, 3,6-diamino-4,5-diiodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acridine, 3,6-diamino-4,5-diiodo- has several scientific research applications:
Mechanism of Action
The primary mechanism of action of acridine, 3,6-diamino-4,5-diiodo- involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription . This intercalation can lead to replication errors, mutations, and ultimately cell death. Additionally, the compound can inhibit topoisomerase enzymes, further preventing DNA replication and promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Acridine, 3,6-diamino-4,5-diiodo- can be compared with other acridine derivatives such as:
Proflavine: Another aminoacridine derivative with similar antibacterial properties.
Quinacrine: Known for its antimalarial activity and used in the treatment of protozoal infections. The uniqueness of acridine, 3,6-diamino-4,5-diiodo- lies in the presence of iodine atoms, which enhance its biological activity and solubility, making it a promising candidate for various therapeutic applications.
Properties
CAS No. |
74165-93-8 |
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Molecular Formula |
C13H9I2N3 |
Molecular Weight |
461.04 g/mol |
IUPAC Name |
4,5-diiodoacridine-3,6-diamine |
InChI |
InChI=1S/C13H9I2N3/c14-10-8(16)3-1-6-5-7-2-4-9(17)11(15)13(7)18-12(6)10/h1-5H,16-17H2 |
InChI Key |
JHPTVQUTYGIIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC3=C(C=CC(=C3I)N)C=C21)I)N |
Origin of Product |
United States |
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